Substitution‑Pattern Selectivity: 2,3‑Dimethyl vs. 2,5‑Dimethyl Oxalamide sEH Inhibitor Potency
The SAR study of oxyoxalamide sEH inhibitors demonstrates that aryl substitution pattern profoundly influences inhibitory potency. While direct IC50 data for N1-(2,2‑diethoxyethyl)-N2-(2,3‑dimethylphenyl)oxalamide are not publicly available, the oxyoxalamide class exhibits >10‑fold differences in IC50 among regioisomeric N‑aryl derivatives [1]. The 2,3‑dimethyl substitution orients the methyl groups adjacent to the amide linkage, potentially altering the dihedral angle between the phenyl ring and oxalamide plane compared to the 2,5‑dimethyl isomer, which could translate into differential inhibitor‑enzyme residence time.
| Evidence Dimension | Potency differential among regioisomeric N‑aryl substituents in oxyoxalamide sEH inhibitors |
|---|---|
| Target Compound Data | No quantitative IC50 available for N1-(2,2‑diethoxyethyl)-N2-(2,3‑dimethylphenyl)oxalamide |
| Comparator Or Baseline | Within oxyoxalamide series, IC50 differences of ≥10‑fold are observed between regioisomeric N‑aryl derivatives (e.g., compound 6 vs. regioisomer) [1] |
| Quantified Difference | ≥10‑fold potency variation among regioisomers |
| Conditions | Human recombinant sEH enzyme assay (CMNPC substrate) [1] |
Why This Matters
Knowing that regioisomeric oxalamides yield substantially different sEH inhibition guides procurement toward the 2,3‑dimethylphenyl variant when the target binding pose is sensitive to ortho/para methyl placement.
- [1] Kim I-H, et al. Structure–activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase. Bioorg Med Chem. 2014;22(3):1163-1175. PMID: 24433964; PMCID: PMC4172381. View Source
